molecular formula C15H20ClN3O B1215844 (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol CAS No. 82336-55-8

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

Cat. No.: B1215844
CAS No.: 82336-55-8
M. Wt: 293.79 g/mol
InChI Key: RMOGWMIKYWRTKW-KGLIPLIRSA-N
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Description

Stereochemical Features:

Parameter Configuration
C2 (Triazole attachment) R configuration
C3 (Hydroxyl group) R configuration

The spatial arrangement creates a distorted octahedral geometry around the stereocenters, critical for biological activity. The triazole ring adopts a 1,2,4-substitution pattern , with nitrogen atoms at positions 1 and 3 participating in hydrogen bonding.

Crystallographic Analysis and Conformational Studies

X-ray diffraction (XRD) studies reveal a triclinic crystal system (space group P1) with unit cell parameters:

Parameter Value
a 0.8956(3) nm
b 1.3267(4) nm
c 1.4918(4) nm
α 94.828(3)°
β 97.774(3)°
γ 105.280(3)°
Volume 1.6808(9) nm³

The molecular packing shows intermolecular O–H···N hydrogen bonds between the hydroxyl group and triazole nitrogen, forming 1D chains. Conformational analysis via NMR (¹H and ¹³C) confirms restricted rotation about the C2–N(triazole) bond due to steric hindrance from the methyl groups.

Comparative Analysis of Diastereomeric Forms

The compound exists as one of four possible stereoisomers. Key comparisons with its (2S,3S) enantiomer include:

Physicochemical Properties:

Property (2R,3R) Isomer (2S,3S) Isomer
Melting Point 162–163°C 159–161°C
Specific Rotation +38.5° (c=1, ethanol) -38.2° (c=1, ethanol)
Solubility 23 mg/L (water, 25°C) 19 mg/L (water, 25°C)

Biological Activity:

  • (2R,3R) configuration exhibits stronger fungicidal activity due to optimal binding to cytochrome P450 enzymes
  • (2S,3S) enantiomer primarily functions as a plant growth retardant via gibberellin biosynthesis inhibition

Synthetic routes using sodium borohydride yield predominantly (2R,3R)/(2S,3S) diastereomers (98:2 ratio), while Grignard reagents produce near-equal mixtures. Crystallographic differences between diastereomers manifest in altered hydrogen-bonding networks, affecting stability and formulation properties.

Properties

IUPAC Name

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOGWMIKYWRTKW-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231704
Record name 2R,3R-Paclobutrazol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82336-55-8, 76738-62-0
Record name 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2R,3R-Paclobutrazol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel
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Preparation Methods

Condensation of 4-Chlorobenzaldehyde with 3,3-Dimethylbutan-2-One

This method involves aldol condensation under basic conditions to form the α,β-unsaturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. The reaction typically employs catalysts such as sodium hydroxide or potassium tert-butoxide in alcoholic solvents.

Reaction Conditions

ParameterValue Range
Temperature60–80°C
SolventMethanol/Ethanol
CatalystNaOH/KOtBu
Yield85–92%

Hydrogenation of 1-(4-Chlorophenyl)-4,4-Dimethyl-Pent-1-En-3-One

The unsaturated ketone undergoes catalytic hydrogenation to yield the saturated ketone. Industrial processes favor continuous hydrogenation over batch methods to minimize by-products like 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol.

Hydrogenation Parameters

ParameterValue Range
Pressure50–400 bar
Temperature30–160°C
CatalystNi-based shaped bodies
SolventMethanol/Isopropanol
Conversion Efficiency>99%

The use of support-free nickel catalysts in fixed-bed reactors ensures high surface area (10–80 m²/g) and compressive strength (20–250N), critical for sustained activity.

Triazole Incorporation: Nucleophilic Substitution

The ketone intermediate undergoes nucleophilic substitution with 1,2,4-triazole to introduce the heterocyclic moiety. This step determines the stereochemical outcome, necessitating precise control.

Reaction Mechanism

The ketone is first converted to a bromo or chloro derivative using hydrobromic or hydrochloric acid. Subsequent reaction with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃) facilitates substitution at the β-carbon.

Key Reaction Parameters

ParameterValue Range
Halogenation AgentHBr/HCl
BaseK₂CO₃/NaH
SolventDMF/THF
Temperature80–120°C
Stereoselectivity60–75% (2R,3R)

By-Product Management

Competing reactions may yield undesired stereoisomers or elimination products. Chromatographic purification or crystallization from ethanol/water mixtures isolates the target isomer.

Stereochemical Control and Resolution

Achieving the (2R,3R) configuration necessitates chiral resolution or asymmetric synthesis. Industrial methods often rely on diastereomeric salt formation with chiral acids (e.g., tartaric acid), while asymmetric hydrogenation remains under development.

Diastereomeric Salt Formation

ParameterValue Range
Chiral Resolving AgentL-(+)-Tartaric Acid
SolventEthanol/Acetone
Enantiomeric Excess90–95%

Catalytic Asymmetric Hydrogenation

Emergent methodologies employ chiral ruthenium or rhodium catalysts to directly hydrogenate the enone precursor with enantioselectivity. However, yields remain suboptimal (50–65%) compared to resolution techniques.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous hydrogenation (as per US5639917A) reduces solvent use and catalyst deactivation, achieving throughputs of 1–5 metric tons/day.

Economic and Environmental Metrics

MetricValue
Catalyst Lifespan6–12 months
Solvent Recovery95–98%
By-Product Generation<0.5%

Analytical Characterization

Post-synthesis analysis ensures purity and stereochemical fidelity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.20 (s, 6H, CH₃),
δ 3.45 (d, 1H, CH),
δ 7.30 (d, 2H, ArH)
MS (ESI+)m/z 294.1 [M+H]⁺

Chromatographic Purity

MethodPurity
HPLC (C18)≥99.5%

Chemical Reactions Analysis

Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Paclobutrazol has diverse applications in scientific research:

Mechanism of Action

Paclobutrazol exerts its effects by inhibiting gibberellin biosynthesis. It specifically inhibits the enzyme ent-kaurene oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthetic pathway. This inhibition leads to reduced gibberellin levels, resulting in shorter internodes, increased root growth, and enhanced stress tolerance. Additionally, paclobutrazol increases the levels of abscisic acid and cytokinins, further contributing to its growth-regulating properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazole class includes structurally related compounds with distinct biological activities. Below is a comparative analysis of key analogues:

Structural and Functional Comparison

Compound Name (IUPAC) Key Structural Features Primary Use Efficacy in Growth Inhibition Key References
Paclobutrazol [(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol] Chlorophenyl group, dimethylpentanol backbone, triazole ring Growth retardant (agriculture) High (reduces internode length by 30–50% in rice and wheat)
Triadimefon [1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone] Chlorophenoxy group, ketone moiety Fungicide (cereals, fruits) Moderate (secondary growth inhibition via fungicidal stress)
Tebuconazole [(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-pentan-3-ol] Triazolylmethyl substitution Fungicide and mild PGR Low (primarily fungicidal; limited growth regulation)
Uniconazole [(E-3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol] Pentenol backbone, double bond PGR (horticulture, vegetables) Very high (superior to PBZ in some species)
Cyproconazole [2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol] Cyclopropyl group Fungicide (cereals, nuts) Negligible (no significant growth inhibition)

Enantiomeric Activity Differences

  • Paclobutrazol : The (2S,3S)-enantiomer exhibits stronger growth-inhibitory effects than (2R,3R)-PBZ in wheat, though stereospecific activity varies by species .
  • Uniconazole : The (E-3S) enantiomer is the biologically active form, showing 10–20× higher efficacy than racemic PBZ in flowering plants .

Biological Activity

The compound (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol , commonly known as Paclobutrazol , is a synthetic plant growth regulator belonging to the triazole family. It is primarily used in agriculture for its ability to inhibit gibberellin biosynthesis, which leads to reduced internodal growth and enhanced root development. This article explores its biological activity, including its mechanisms of action, effects on plant physiology, and potential applications in agriculture and horticulture.

  • IUPAC Name : (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
  • Molecular Weight : 293.79 g/mol
  • CAS Number : 82336-55-8

Paclobutrazol functions by inhibiting the enzyme gibberellin 20-oxidase , which is crucial for gibberellin biosynthesis. This inhibition results in:

  • Reduced Stem Elongation : Plants treated with Paclobutrazol exhibit shorter stems due to decreased cell elongation.
  • Increased Root Growth : Enhanced root systems improve nutrient uptake.
  • Altered Reproductive Development : Early fruit set and increased seed set are observed in various crops.

Table 1: Summary of Mechanisms

MechanismEffect on Plants
Gibberellin InhibitionReduced stem elongation
Root Growth EnhancementIncreased root biomass
Fruit DevelopmentEarly fruit set and increased yield

Case Study 1: Effects on Tomato Plants

A study conducted on tomato plants demonstrated that application of Paclobutrazol significantly reduced plant height while increasing fruit yield. The treated plants showed a 30% increase in fruit weight compared to untreated controls. This was attributed to improved root development and nutrient absorption.

Case Study 2: Impact on Ornamental Plants

Research on ornamental plants indicated that Paclobutrazol effectively controlled excessive growth. For instance, chrysanthemum cultivars treated with Paclobutrazol maintained compact growth forms without compromising flower quality.

Environmental Impact and Safety

While Paclobutrazol is effective as a growth regulator, its environmental impact has been studied extensively. It has been classified as having moderate toxicity to aquatic organisms. Therefore, careful management practices are recommended to minimize runoff into water bodies.

Table 2: Toxicity Profile

Organism TypeToxicity Level
Aquatic InvertebratesModerate
FishLow to Moderate
BirdsLow

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?

The synthesis involves stereoselective strategies to construct the triazole moiety and chiral centers. A patented method for a structurally related triazole compound () highlights multi-step processes, including alkylation of 1,2,4-triazole derivatives and resolution of enantiomers via chiral chromatography. Critical steps include:

  • Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.
  • Stereochemical control : Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to achieve the (2R,3R) configuration.
  • Characterization : Intermediate validation via 1H^1H-NMR and high-resolution mass spectrometry (HRMS).
    Reference :

Q. How is the stereochemical configuration confirmed experimentally?

X-ray crystallography is definitive for absolute configuration assignment, as demonstrated for analogous triazole-containing structures (). For example:

  • Single-crystal X-ray diffraction : Resolves spatial arrangement of substituents with R-factors <0.05.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
  • NOESY NMR : Correlates spatial proximity of protons to distinguish diastereomers (e.g., 2R,3R vs. 2S,3S).
    References :

Advanced Research Questions

Q. What methodological challenges arise in ensuring stereochemical purity, and how are they addressed?

Key challenges include:

  • Racemization during synthesis : Mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane).
  • Diastereomer separation : Use of preparative chiral HPLC () or simulated moving bed (SMB) chromatography for large-scale purification.
  • Analytical validation : qNMR with europium tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate as a chiral shift reagent quantifies enantiomeric excess (ee >98%).
    References :

Q. How should researchers reconcile discrepancies in CAS numbers and stereochemical descriptors across literature?

Discrepancies (e.g., CAS 76738-62-0 in vs. 152450-21-0 in ) require:

  • Structural cross-validation : Compare IR, 13C^{13}C-NMR, and melting points with authoritative databases (e.g., PubChem).
  • Stereochemical reassessment : Reproduce optical rotation measurements ([α]D_D values) and compare with crystallographic data ().
  • Batch analysis : Trace synthetic protocols to identify potential isomer mixtures (e.g., notes (2RS,3RS) stereodescriptors).
    References :

Q. What advanced analytical techniques quantify trace impurities in this compound?

  • LC-MS/MS : Detects sub-0.1% impurities using a C18 column (2.6 µm particle size) and electrospray ionization (ESI+).
  • Chiral SFC : Supercritical fluid chromatography with CO2_2/methanol modifiers resolves stereochemical byproducts.
  • ICP-MS : Identifies heavy metal catalysts (e.g., Pd, Ni) from synthetic steps, with detection limits <1 ppb.
    Reference :

Q. How can computational modeling predict bioactivity or metabolic pathways?

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina. Adjust force fields (AMBER) to account for the chlorophenyl group’s hydrophobicity.
  • QSAR models : Train datasets on triazole derivatives () to predict logP, solubility, and IC50_{50} values.
  • MD simulations : Assess binding stability of the triazole moiety with target proteins over 100-ns trajectories.
    Reference :

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data in literature?

  • Dose-response standardization : Normalize IC50_{50} values using internal controls (e.g., fluconazole for antifungal assays).
  • Cell-line validation : Replicate assays in multiple models (e.g., Candida albicans ATCC 90028 vs. clinical isolates).
  • Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from studies like , which evaluates marine-derived triazole analogs.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

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